molecular formula C22H23NO4 B3365749 (2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid CAS No. 1260596-98-2

(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid

Cat. No.: B3365749
CAS No.: 1260596-98-2
M. Wt: 365.4 g/mol
InChI Key: NRSJXNCIMCCZPV-GJZGRUSLSA-N
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Description

(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid is a chiral compound that belongs to the family of piperidine derivatives. It is characterized by the presence of a fluoromethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound’s stereochemistry is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective synthesis, which ensures the desired stereochemistry. The process often includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the piperidine ring using alkylation reactions.

    Fmoc Protection: The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of peptide-based drugs and other therapeutic agents.

    Industry: The compound is employed in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amino group during peptide synthesis, preventing unwanted side reactions. The compound’s stereochemistry ensures that it interacts with its targets in a highly specific manner, which is essential for its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid: Differing only in the stereochemistry at the 3-position.

    (2R,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid: Another stereoisomer with different spatial arrangement.

    (2S,3S)-1-Boc-2-methyl-piperidine-3-carboxylic acid: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of Fmoc.

Uniqueness

The uniqueness of (2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid lies in its specific stereochemistry and the presence of the Fmoc protecting group. This combination makes it particularly valuable in peptide synthesis, where stereochemistry and protection of functional groups are critical for the successful assembly of complex peptides.

Properties

IUPAC Name

(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14-15(21(24)25)11-6-12-23(14)22(26)27-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-5,7-10,14-15,20H,6,11-13H2,1H3,(H,24,25)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSJXNCIMCCZPV-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101144898
Record name rel-1-(9H-Fluoren-9-ylmethyl) (2R,3R)-2-methyl-1,3-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101144898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-07-6
Record name rel-1-(9H-Fluoren-9-ylmethyl) (2R,3R)-2-methyl-1,3-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1-(9H-Fluoren-9-ylmethyl) (2R,3R)-2-methyl-1,3-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101144898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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